Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate is a chemical compound with the molecular formula and a molecular weight of approximately . This compound features a sulfanyl group, which contributes to its unique reactivity and potential biological activity. The presence of the benzyloxycarbonyl group enhances its stability and solubility, making it suitable for various applications in chemical synthesis and medicinal chemistry.
These reactions make the compound versatile for further synthetic transformations.
Several methods can be employed to synthesize Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate:
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate finds applications in:
Interaction studies involving Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate focus on its binding affinity with various biological targets. These studies are essential for understanding its mechanism of action and potential therapeutic uses. Initial findings suggest interactions with protein targets involved in metabolic pathways, although detailed interaction profiles require further investigation .
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate shares similarities with several compounds, but its unique structural features set it apart:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-amino-3-sulfanylpropanoate | Lacks benzyloxycarbonyl group | |
| Benzyl 2-amino-3-sulfanylpropanoate | Contains benzyl instead of ethyl group | |
| Ethyl 2-(carbamoyl)-3-sulfanylpropanoate | Contains carbamoyl instead of benzyloxycarbonyl |
These comparisons highlight how Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate's unique benzyloxycarbonyl group contributes to its stability, solubility, and potential biological activity, distinguishing it from similar compounds.
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate serves dual roles in synthetic chemistry:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₇NO₄S | |
| Molecular weight | 283.34 g/mol | |
| Key functional groups | Cbz, ethyl ester, thiol |
| Milestone | Year | Key Innovators |
|---|---|---|
| Cbz group introduction | 1932 | Bergmann and Zervas |
| SPPS automation | 1963 | Merrifield |
| Epimerization-resistant cysteine resins | 2000s | Albericio, de la Torre |
The systematic IUPAC name for this compound is ethyl 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate [2]. This nomenclature reflects its structural components:
The structural formula is represented as:
$$
\text{CH}2(\text{S})-\text{CH}(\text{NH}-\text{C}(\text{O}\text{O}\text{Bn}))-\text{C}(\text{O}\text{O}\text{Et})
$$
where Bn denotes the benzyl group ($$\text{C}6\text{H}5\text{CH}2$$-) and Et represents the ethyl group ($$\text{C}2\text{H}5$$-). The molecular formula is $$\text{C}{13}\text{H}{17}\text{NO}_4\text{S}$$, with a molecular weight of 283.34 g/mol [1] [6].
The CAS Registry Number for this compound is 1396979-03-5 [1] [6], a unique identifier critical for regulatory and safety documentation.
Toxic Substances Control Act (TSCA):
REACH Regulation (EU):
The synthesis of ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate, a key protected cysteine derivative, represents a convergence of classical amino acid chemistry with modern synthetic innovations. This comprehensive review examines the diverse methodological approaches that enable access to this important building block, emphasizing the evolution from traditional solution-phase methods to cutting-edge automated synthesis platforms.
Traditional solution-phase synthesis of ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate follows a systematic approach involving sequential protection of functional groups and esterification reactions [2]. These methodologies have been refined over decades to provide reliable access to protected cysteine derivatives with high stereochemical integrity.
The benzyloxycarbonyl protecting group represents one of the most widely employed amino protection strategies in peptide chemistry due to its exceptional stability under diverse reaction conditions and selective removal via catalytic hydrogenation [3]. Installation of the benzyloxycarbonyl group onto cysteine derivatives can be accomplished through several distinct methodological approaches, each offering specific advantages in terms of reaction conditions and substrate compatibility.
The Schotten-Baumann method represents the classical approach for benzyloxycarbonyl installation, utilizing benzyl chloroformate in aqueous-organic biphasic systems [2]. This methodology employs sodium hydroxide or potassium carbonate as the base, with reaction temperatures maintained between 0-5°C to minimize side reactions. Under these conditions, yields typically range from 85-95%, with minimal racemization of the amino acid center [4]. The biphasic nature of the reaction system facilitates product isolation and minimizes exposure of the amino acid to harsh conditions.
Advanced methodologies for benzyloxycarbonyl installation include the use of active ester derivatives such as benzyloxycarbonyl-N-hydroxysuccinimide ester [5]. This approach offers enhanced control over reaction stoichiometry and reduces the formation of undesired by-products. The active ester method typically yields 88-95% of the protected amino acid derivative with reaction times of 4-12 hours at temperatures between 0-25°C [5]. The enhanced reactivity of the active ester allows for milder reaction conditions and improved compatibility with sensitive functional groups.
Phase transfer catalysis has emerged as an efficient alternative for benzyloxycarbonyl installation, particularly for large-scale applications [6]. This methodology employs quaternary ammonium salts such as tetrabutylammonium hydrogen sulfate to facilitate the transfer of the amino acid between aqueous and organic phases. The phase transfer approach enables the use of milder bases and shorter reaction times while maintaining high yields of 82-92% [6].
Ethyl esterification of amino acids represents a fundamental transformation in the synthesis of amino acid derivatives, with multiple methodological approaches available depending on the specific requirements of the synthetic sequence [4] [7]. The choice of esterification method significantly impacts the overall efficiency and stereochemical outcome of the synthesis.
The Fischer esterification method remains the most widely employed approach for ethyl ester formation, utilizing concentrated sulfuric acid as a catalyst in refluxing ethanol [4]. This methodology typically requires 2-6 hours of reaction time and yields 70-85% of the desired ethyl ester. While the Fischer method is operationally simple and cost-effective, the harsh acidic conditions may not be compatible with acid-labile protecting groups, limiting its applicability in complex synthetic sequences.
Alternative esterification strategies employ carbodiimide-mediated coupling reactions using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) [4]. This approach operates under neutral conditions at room temperature, making it compatible with a broader range of protecting groups. The DCC/DMAP method typically yields 80-92% of the ethyl ester with reaction times of 4-12 hours [2]. The mild reaction conditions preserve the stereochemical integrity of the amino acid center and minimize side reactions.
Enzymatic esterification has gained attention as a green chemistry alternative, utilizing lipases or esterases to catalyze the formation of ethyl esters under mild aqueous conditions [8] [9]. This methodology offers exceptional chemoselectivity and operates at moderate temperatures, typically yielding 75-90% of the desired product. The enzymatic approach is particularly valuable for the synthesis of optically pure amino acid esters, as many enzymes exhibit high enantioselectivity [10].
The protection of thiol groups in cysteine derivatives is essential for preventing unwanted oxidation and disulfide formation during synthetic manipulations [11] [3]. The choice of thiol protecting group significantly impacts the overall synthetic strategy and must be carefully matched to the other protecting groups employed in the sequence.
The trityl protecting group represents the gold standard for thiol protection in amino acid chemistry due to its exceptional stability under basic conditions and facile removal with mild acids [3] [12]. Installation of the trityl group is typically achieved using trityl chloride in the presence of a base such as triethylamine or diisopropylethylamine in dichloromethane [3]. This methodology yields 88-95% of the protected thiol with reaction times of 2-4 hours at room temperature. The trityl group is selectively removed using 1% trifluoroacetic acid in dichloromethane, yielding 90-98% of the free thiol [12].
The tert-butyl thiol protecting group offers orthogonality to acid-labile groups, as it is stable to trifluoroacetic acid but can be removed through thiolysis or reductive cleavage [13]. Installation involves the formation of a disulfide bond between the cysteine thiol and tert-butyl disulfide under mild oxidative conditions [13]. Deprotection is accomplished using reducing agents such as beta-mercaptoethanol or tris(2-carboxyethyl)phosphine, typically yielding 75-85% of the free thiol [12].
The acetamidomethyl (Acm) protecting group provides excellent stability to both acidic and basic conditions, making it particularly valuable for complex synthetic sequences [12]. Installation is achieved using acetamidomethyl chloride in dimethylformamide with a base, yielding 82-90% of the protected derivative [11]. Deprotection requires treatment with iodine in methanol or mercury(II) acetate, yielding 85-95% of the free thiol [12].
Advanced thiol protection strategies include the use of environmentally benign protecting groups such as 2-(trimethylsilyl)ethyl, which can be removed using fluoride sources [14]. This methodology offers excellent orthogonality and high yields of 90-95% for both installation and deprotection steps [14].
Solid-phase peptide synthesis has revolutionized the field of peptide chemistry by enabling the automated synthesis of complex peptide sequences with high efficiency and reproducibility [15] [16]. The application of SPPS methodologies to the synthesis of protected cysteine derivatives offers significant advantages in terms of reaction monitoring, purification, and scalability.
Trityl-based resins represent a sophisticated class of solid supports that enable mild cleavage conditions while maintaining excellent loading capacities and chemical stability [15] [16]. The 2-chlorotrityl chloride resin has emerged as the preferred choice for anchoring amino acids due to its ability to minimize racemization and facilitate the synthesis of protected peptide fragments [17].
The anchoring of amino acids to 2-chlorotrityl chloride resin is accomplished through direct nucleophilic substitution, with the carboxylate anion of the amino acid attacking the electrophilic carbon center of the trityl chloride [16]. This reaction is typically performed in dichloromethane with diisopropylethylamine as the base, with loading capacities ranging from 0.4-1.6 mmol/g depending on the specific amino acid and reaction conditions [16]. The mild nucleophilic substitution mechanism ensures minimal racemization, making this approach particularly valuable for sensitive amino acids such as cysteine [17].
The 2-chlorotrityl chloride resin offers exceptional stability during peptide synthesis while enabling cleavage under extremely mild conditions using 1-3% trifluoroacetic acid in dichloromethane [18]. This mild cleavage preserves acid-labile protecting groups such as tert-butyl and trityl groups, enabling the isolation of fully protected peptide fragments [15]. The steric bulk of the trityl linker also helps prevent diketopiperazine formation, a common side reaction in the synthesis of peptides containing proline residues [16].
Alternative trityl-based resins include NovaSyn TGT resin, which must be converted to the chloride form before use through treatment with thionyl chloride [19]. This resin offers loading capacities of 0.5-1.2 mmol/g and provides excellent stability throughout the synthesis cycle [19]. The conversion to the chloride form is accomplished by treating the alcohol resin with thionyl chloride in dichloromethane, yielding a highly reactive electrophilic center for amino acid attachment [20].
The fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) protection scheme represents the most widely employed orthogonal protection strategy in modern solid-phase peptide synthesis [21] [22]. This approach utilizes base-labile Fmoc groups for temporary amino protection and acid-labile tert-butyl groups for permanent side-chain protection, enabling selective deprotection and manipulation of peptide sequences [5].
The Fmoc protecting group is removed using 20% piperidine in dimethylformamide, with reaction times typically ranging from 3-20 minutes depending on the specific amino acid and reaction conditions [21]. The deprotection mechanism involves base-catalyzed beta-elimination to form the highly colored dibenzofulvene-piperidine adduct, which can be monitored spectrophotometrically to assess reaction completion [22]. The use of piperidine ensures rapid and quantitative removal of the Fmoc group while minimizing side reactions such as aspartimide formation [15].
Enhanced Fmoc derivatives such as 2,7-di-tert-butyl-Fmoc have been developed to improve the solubility of protected amino acids in organic solvents [5]. These derivatives maintain the same deprotection characteristics as standard Fmoc groups while offering improved handling properties and reduced aggregation during synthesis [5]. The enhanced solubility can lead to more efficient coupling reactions and higher overall yields in peptide synthesis [5].
The tert-butyl protecting groups employed for side-chain protection are stable to the basic conditions used for Fmoc removal but are readily cleaved using trifluoroacetic acid [23]. For cysteine derivatives, the tert-butyl group can be employed to protect the thiol functionality, providing excellent orthogonality to the Fmoc protection scheme [12]. The tert-butyl group is removed using 95% trifluoroacetic acid, typically with scavengers such as triisopropylsilane to prevent reoxidation of the free thiol [12].
Enzymatic and catalytic asymmetric synthesis methodologies have emerged as powerful alternatives to traditional chemical approaches, offering exceptional enantioselectivity and environmentally benign reaction conditions [24] [10]. These methodologies are particularly valuable for the synthesis of optically pure amino acid derivatives where preservation of stereochemical integrity is paramount.
Phenylalanine ammonia lyase (PAL) represents a paradigmatic example of enzymatic amino acid synthesis, catalyzing the stereoselective addition of ammonia to substituted cinnamic acids [25]. Recent advances in protein engineering have expanded the substrate scope of PAL to include beta-methylated cinnamic acids, enabling the synthesis of beta-branched aromatic amino acids with exceptional stereoselectivity [25]. The engineered PAL variants achieve diastereoselectivities greater than 20:1 and enantioselectivities exceeding 99.5% at scales ranging from grams to kilograms [25].
Aspartate ammonia lyase has been successfully employed for the synthesis of non-canonical amino acids through computational protein design [10]. The redesigned enzyme variants accept a broad range of alpha,beta-unsaturated carboxylic acids, yielding the corresponding beta-amino acids with high stereoselectivity [10]. This methodology has been demonstrated on kilogram scales with substrate concentrations of 300 g/L, highlighting its potential for industrial applications [10].
Amino acid dehydrogenases catalyze the reductive amination of alpha-keto acids using nicotinamide cofactors, providing direct access to natural and unnatural amino acids [26]. These enzymes exhibit exceptional enantioselectivity (>99% enantiomeric excess) and operate under mild aqueous conditions [27]. Recent developments include the engineering of dehydrogenases for the asymmetric synthesis of alpha,beta-diamino acids through stereoselective Mannich-type reactions [26].
Transition metal catalysis has provided powerful methodologies for the asymmetric synthesis of amino acid derivatives through hydrogenation and other transformations [28]. Rhodium complexes with chiral phosphine ligands enable the highly enantioselective hydrogenation of dehydroamino acid precursors, yielding alpha-amino acid esters with enantioselectivities of 85-98% [28]. These methodologies have been successfully implemented on industrial scales for the production of pharmaceutical intermediates [28].
Ruthenium-based catalysts employing BINAP ligands have been extensively used for the asymmetric synthesis of beta-amino acid derivatives through the hydrogenation of beta-ketoesters [28]. These catalysts operate under mild hydrogenation conditions (1-10 atmospheres of hydrogen) and achieve enantioselectivities of 90-99% [28]. The methodology has been demonstrated on pilot scales and represents a practical approach to optically pure beta-amino acids [28].
Organocatalytic approaches utilizing proline derivatives and other chiral organic catalysts have provided metal-free alternatives for asymmetric amino acid synthesis [28]. These methodologies typically employ aldol-type reactions between amino acid derivatives and carbonyl compounds, yielding beta-amino alcohols and related derivatives with enantioselectivities of 80-95% [29]. The organocatalytic approach offers exceptional functional group tolerance and operates under mild reaction conditions [28].
Microwave-assisted synthesis and flow chemistry represent transformative technologies that have revolutionized the efficiency and scalability of amino acid synthesis [30] [31]. These methodologies offer precise control over reaction parameters, enhanced reaction rates, and improved product quality compared to conventional batch processes.
Microwave-assisted solid-phase peptide synthesis enables dramatic reductions in coupling and deprotection times while improving overall product quality [31]. The technology utilizes microwave energy to rapidly and uniformly heat reaction mixtures, accelerating amino acid coupling reactions and Fmoc deprotection steps [30]. Typical cycle times are reduced from hours to minutes, with amino acid incorporations completed in 3-5 minutes per residue [31].
The advantages of microwave assistance include reduced racemization, suppression of side reactions such as aspartimide formation, and improved coupling efficiency for difficult amino acid sequences [32]. Microwave energy enables the synthesis of long peptides (>100 amino acids) that are challenging to prepare using conventional methods [30]. The technology has been successfully applied to the synthesis of complex peptides and proteins with crude purities of 75-90% [33].
Continuous flow solid-phase peptide synthesis represents a paradigm shift from batch processing to continuous manufacturing [34] [35]. Flow-based systems enable precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry while providing real-time monitoring of reaction progress [36]. The technology reduces amino acid consumption to as low as 1.5 equivalents while maintaining quantitative conversion [35].
Automated flow peptide synthesis systems have achieved cycle times of 1.8-3 minutes per amino acid residue, enabling the synthesis of proteins exceeding 150 amino acids in length [37] [38]. The MIT automated fast-flow peptide synthesis (AFPS) platform has successfully synthesized functional proteins including barstar (90 amino acids) and sortase A (164 amino acids) in 3.5 to 6.5 hours [37]. The synthetic proteins exhibit identical biophysical properties and enzymatic activities to their recombinantly expressed counterparts [37].
Flow chemistry methodologies for solution-phase amino acid synthesis enable continuous processing of coupling reactions and protecting group manipulations [39] [40]. The continuous flow approach offers enhanced mixing, precise temperature control, and reduced exposure to reactive intermediates [41]. These advantages are particularly valuable for the synthesis of sensitive amino acid derivatives where minimizing side reactions is critical [42].
Advanced flow systems incorporate in-line analytical monitoring using UV-visible spectroscopy and other techniques to provide real-time feedback on reaction progress [36]. This capability enables dynamic optimization of reaction parameters and ensures consistent product quality [43]. The integration of automated sampling and analysis systems further enhances the reliability and reproducibility of flow-based synthesis [44].
Hybrid approaches combining microwave assistance with flow chemistry have been developed to leverage the advantages of both technologies [45]. These systems enable rapid heating and efficient mixing while maintaining the precise control and continuous processing capabilities of flow chemistry [44]. The hybrid approach has been successfully applied to the synthesis of complex peptide sequences and non-natural amino acid derivatives with improved efficiency and product quality [45].
The environmental benefits of microwave-assisted and flow chemistry methodologies include reduced solvent consumption, decreased waste generation, and improved energy efficiency [44]. Flow chemistry systems typically generate less than 5 mL of waste per amino acid addition compared to 100 mL for conventional batch methods [30]. The reduced reagent consumption and improved reaction efficiency contribute to more sustainable synthesis processes [46].
Future developments in microwave-assisted and flow chemistry methodologies focus on the integration of artificial intelligence and machine learning for automated optimization of reaction parameters [44]. These advances promise to further enhance the efficiency and reliability of amino acid synthesis while reducing the expertise required for successful implementation [44].